
2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-1,3-butanedione can be used as the starting material.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl groups at the 1 and 5 positions. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be done through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety. Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring. Halogenation using bromine or chlorination using chlorine gas are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound has been studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research is ongoing to explore the specific biological effects of this compound.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its structural similarity to other bioactive pyrazole derivatives suggests that it may have potential as a drug candidate for various diseases.
Industry
In industry, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The propanoic acid moiety may also play a role in the compound’s biological effects by influencing its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-pyrazol-4-yl)-2-methylpropanoic acid: Lacks the methyl groups at the 1 and 5 positions.
2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid: Methyl groups at different positions on the pyrazole ring.
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Different carboxylic acid moiety.
Uniqueness
2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is unique due to the specific substitution pattern on the pyrazole ring and the presence of the propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(1,5-dimethylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(5-10-11(6)4)9(2,3)8(12)13/h5H,1-4H3,(H,12,13) |
Clé InChI |
UFJYAIYQLIESQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


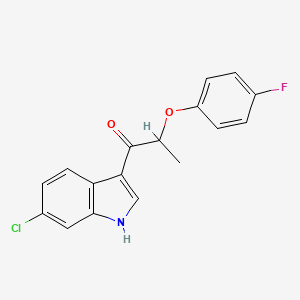
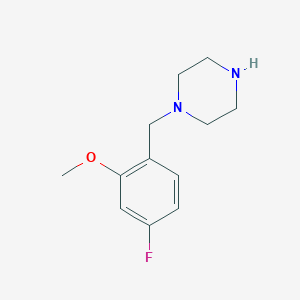

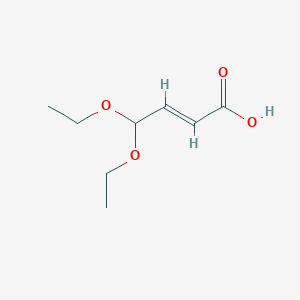
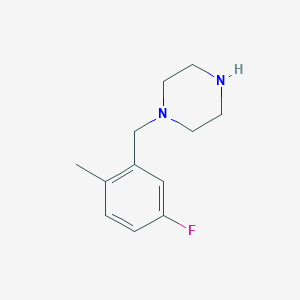
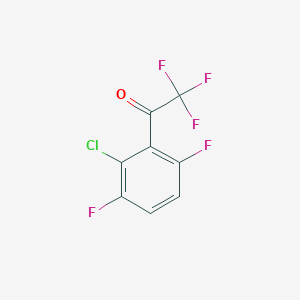
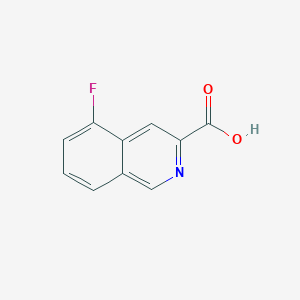
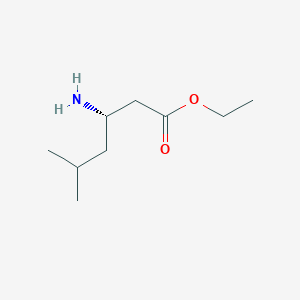

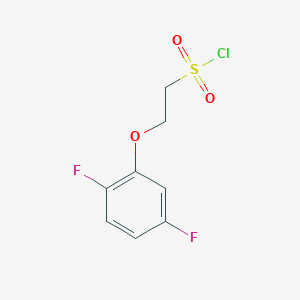

![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)

